Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method also enables the introduction of various substituents at specific positions of the spiro ring. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include Grubbs catalyst for olefin metathesis and other specific reagents for introducing substituents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent by inhibiting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . Its unique structural features make it a valuable scaffold for designing new drugs with diverse biological activities.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. For example, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria. The compound’s interaction with other molecular targets, such as the free fatty acid receptor FFA1 and soluble epoxide hydrolase, involves similar mechanisms of inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride can be compared with other spirocyclic compounds, such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of flexibility and limited degrees of freedom in the spirocyclic scaffold makes Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate hydrochloride a valuable compound for drug design and development.
Eigenschaften
Molekularformel |
C12H22ClNO3 |
---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H21NO3.ClH/c1-15-11(14)8-10-2-3-12(16-9-10)4-6-13-7-5-12;/h10,13H,2-9H2,1H3;1H |
InChI-Schlüssel |
FLHUZUBZQSEMJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CCC2(CCNCC2)OC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.